N-[(4-acetamidophenyl)carbamothioyl]benzamide
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Overview
Description
N-[(4-acetamidophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14N2O2S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamidophenyl group and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetamidophenyl)carbamothioyl]benzamide typically involves the reaction of 4-acetamidophenyl isothiocyanate with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetamidophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out at low temperatures in an inert atmosphere.
Substitution: Amines, alcohols; reactions are performed in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-acetamidophenyl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- N-[(4-acetamidophenyl)carbamothioyl]-3-(benzyloxy)benzamide
Uniqueness
N-[(4-acetamidophenyl)carbamothioyl]benzamide is unique due to its specific structural features, such as the acetamidophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJCVYJXYUCHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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